![molecular formula C15H13NO2S B12604880 2-{[(S)-4-Methylbenzene-1-sulfinyl]methyl}-1,3-benzoxazole CAS No. 647859-97-0](/img/structure/B12604880.png)
2-{[(S)-4-Methylbenzene-1-sulfinyl]methyl}-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(S)-4-Methylbenzene-1-sulfinyl]methyl}-1,3-benzoxazole is a compound that belongs to the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzoxazoles are bicyclic heteroarenes that have been extensively studied for their potential therapeutic properties, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Preparation Methods
The synthesis of 2-{[(S)-4-Methylbenzene-1-sulfinyl]methyl}-1,3-benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under specific reaction conditions. Various catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, can be used to facilitate the reaction . For example, a condensation reaction of 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a mesoporous titania–alumina mixed oxide catalyst at 50°C can yield 2-substituted benzoxazole .
Chemical Reactions Analysis
2-{[(S)-4-Methylbenzene-1-sulfinyl]methyl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions. Common reagents and conditions used in these reactions include aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania–alumina mixed oxide catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(S)-4-Methylbenzene-1-sulfinyl]methyl}-1,3-benzoxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[(S)-4-Methylbenzene-1-sulfinyl]methyl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and increasing intracellular reactive oxygen species levels . The compound may also interact with enzymes and receptors involved in various biological processes, leading to its therapeutic effects .
Comparison with Similar Compounds
2-{[(S)-4-Methylbenzene-1-sulfinyl]methyl}-1,3-benzoxazole can be compared with other similar compounds, such as:
2-Methylbenzoxazole: This compound is used in the synthesis of bis-styryl dyes and has applications in medicine and organic synthesis.
Benzimidazole: Benzimidazole derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory activities.
Benzisoxazole: Benzisoxazole derivatives, such as risperidone and zonisamide, are used as anticonvulsant and antipsychotic agents.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
647859-97-0 |
|---|---|
Molecular Formula |
C15H13NO2S |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-[[(S)-(4-methylphenyl)sulfinyl]methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C15H13NO2S/c1-11-6-8-12(9-7-11)19(17)10-15-16-13-4-2-3-5-14(13)18-15/h2-9H,10H2,1H3/t19-/m0/s1 |
InChI Key |
PONGFORJJYECSZ-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@@](=O)CC2=NC3=CC=CC=C3O2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene](/img/structure/B12604798.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal](/img/structure/B12604800.png)
![2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-](/img/structure/B12604803.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B12604808.png)
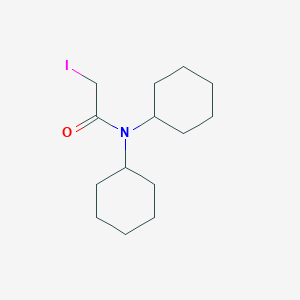
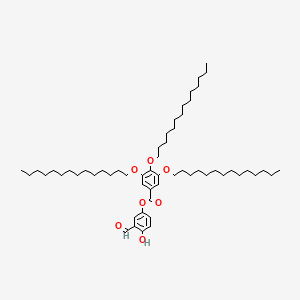
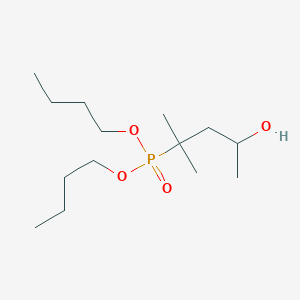
![1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12604821.png)
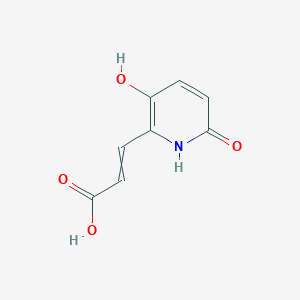
![2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B12604830.png)
![(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine](/img/structure/B12604853.png)
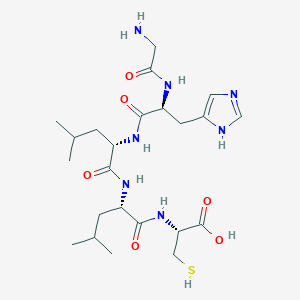
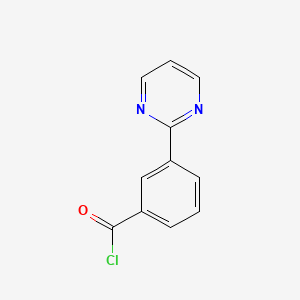
![N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12604876.png)
